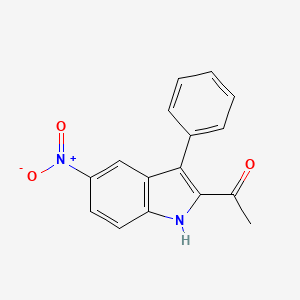
3-Bromo-7-chloroquinoline-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-7-chloroquinoline-8-carboxylic acid: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-chloroquinoline-8-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinoline derivatives. For instance, the bromination of 7-chloroquinoline-8-carboxylic acid can be achieved using bromine in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of specific solvents and catalysts to facilitate the bromination and chlorination processes .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-7-chloroquinoline-8-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or amines can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoquinoline derivatives, while oxidation can produce quinoline N-oxides .
Applications De Recherche Scientifique
Chemistry: 3-Bromo-7-chloroquinoline-8-carboxylic acid is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: In medicinal chemistry, quinoline derivatives are explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The presence of bromine and chlorine atoms can enhance the biological activity of these compounds .
Industry: This compound is also used in the development of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 3-Bromo-7-chloroquinoline-8-carboxylic acid in biological systems involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the presence of bromine and chlorine atoms can enhance its binding affinity to target proteins, leading to the inhibition of enzymatic activities .
Comparaison Avec Des Composés Similaires
- 7-Chloroquinoline-8-carboxylic acid
- 3-Bromoquinoline-8-carboxylic acid
- 8-Bromo-4-chloroquinoline
Comparison: 3-Bromo-7-chloroquinoline-8-carboxylic acid is unique due to the presence of both bromine and chlorine atoms in the quinoline ring. This dual substitution enhances its reactivity and potential for various chemical transformations compared to its mono-substituted counterparts .
Propriétés
Numéro CAS |
115813-22-4 |
|---|---|
Formule moléculaire |
C10H5BrClNO2 |
Poids moléculaire |
286.51 g/mol |
Nom IUPAC |
3-bromo-7-chloroquinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO2/c11-6-3-5-1-2-7(12)8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15) |
Clé InChI |
NRDOVDIATCHYTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=NC=C(C=C21)Br)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


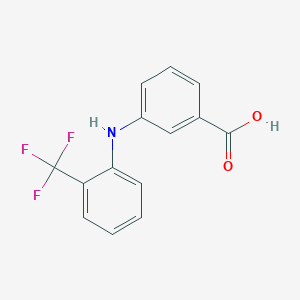
![(2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B11843253.png)
![3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine](/img/structure/B11843261.png)

![2-Amino-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11843269.png)
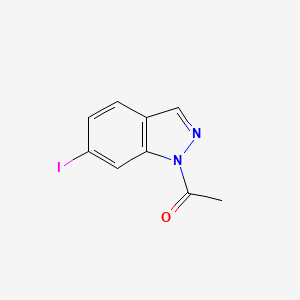
![3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one](/img/structure/B11843286.png)
![7-(4-Chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11843290.png)
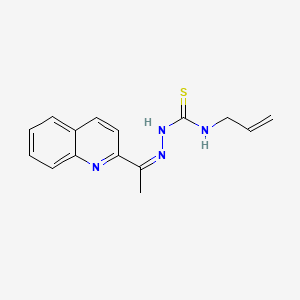
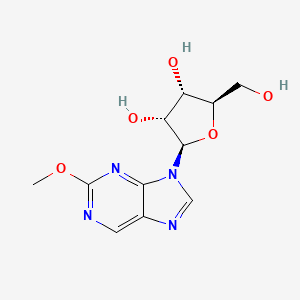
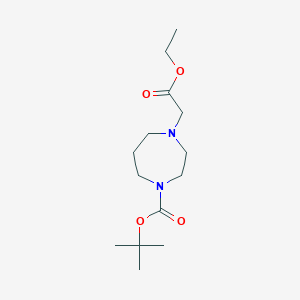
![4,6-Dibromobenzo[d][1,3]dioxole](/img/structure/B11843309.png)
